molecular formula C7H10ClN3 B567866 N-[(3-chloropyrazin-2-yl)methyl]ethanamine CAS No. 1289386-39-5

N-[(3-chloropyrazin-2-yl)methyl]ethanamine

Cat. No. B567866
M. Wt: 171.628
InChI Key: RRUXYESBZFDFGT-UHFFFAOYSA-N
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Description

“N-[(3-chloropyrazin-2-yl)methyl]ethanamine” is a chemical compound with the molecular formula C7H11Cl2N3 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “N-[(3-chloropyrazin-2-yl)methyl]ethanamine” can be represented by the formula C7H11Cl2N3 . It has a molecular weight of 208.08834 . For a detailed molecular structure, it is recommended to refer to chemical databases that provide 3D molecular structures .


Chemical Reactions Analysis

The specific chemical reactions involving “N-[(3-chloropyrazin-2-yl)methyl]ethanamine” are not explicitly mentioned in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

“N-[(3-chloropyrazin-2-yl)methyl]ethanamine” has a molecular weight of 208.08834 . Other physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found in chemical databases .

Safety And Hazards

“N-[(3-chloropyrazin-2-yl)methyl]ethanamine” may pose certain hazards. Safety information available indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-9-5-6-7(8)11-4-3-10-6/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUXYESBZFDFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693779
Record name N-[(3-Chloropyrazin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloropyrazin-2-yl)methyl]ethanamine

CAS RN

1289386-39-5
Record name N-[(3-Chloropyrazin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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